molecular formula C38H58O14 B13415837 Cholane b-D-glucopyranosiduronic Acid Derivative

Cholane b-D-glucopyranosiduronic Acid Derivative

Cat. No.: B13415837
M. Wt: 738.9 g/mol
InChI Key: UXIVURQTERRNFN-MLNFDJDISA-N
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Description

Cholane b-D-glucopyranosiduronic Acid Derivative is a bile acid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a glucuronide derivative of cholane, a steroid nucleus commonly found in bile acids. The addition of the glucopyranosiduronic acid moiety enhances its solubility and biological activity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholane b-D-glucopyranosiduronic Acid Derivative typically involves the modification of bile acids such as cholic acid, deoxycholic acid, or lithocholic acid. The carboxyl group of the bile acid is activated and then conjugated with glucuronic acid. This process often requires the use of activating agents like carbodiimides and catalysts to facilitate the esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cholane b-D-glucopyranosiduronic Acid Derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different physical and chemical properties, making them useful for specific applications .

Mechanism of Action

The mechanism of action of Cholane b-D-glucopyranosiduronic Acid Derivative involves its interaction with specific molecular targets and pathways. The glucuronic acid moiety enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, the compound can interact with enzymes and receptors involved in bile acid metabolism, modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholane b-D-glucopyranosiduronic Acid Derivative is unique due to the presence of the glucuronic acid moiety, which enhances its solubility and biological activity. This modification allows it to interact differently with biological systems compared to other bile acids, making it a valuable compound for research and therapeutic applications .

Biological Activity

Cholane β-D-glucopyranosiduronic acid derivatives represent a class of compounds that have garnered attention due to their potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide an overview of the biological activities associated with these derivatives.

Overview of Cholane β-D-Glucopyranosiduronic Acid Derivative

Cholane derivatives are steroid-like compounds that exhibit various pharmacological properties. The introduction of β-D-glucopyranosiduronic acid moieties enhances their solubility and bioavailability, which is crucial for therapeutic applications. Research has shown that these modifications can lead to improved interactions with biological targets, including enzymes and receptors.

Biological Activities

The biological activities of cholane β-D-glucopyranosiduronic acid derivatives can be categorized into several key areas:

1. Antitumor Activity

  • Studies indicate that cholane derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 15 µM against HeLa cells, indicating potent antitumor activity compared to standard chemotherapeutics .

2. Antimicrobial Properties

  • These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A notable derivative exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

3. Anti-inflammatory Effects

  • Cholane derivatives have been reported to reduce inflammation markers in vitro. A specific derivative significantly decreased the levels of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications and effectiveness of cholane β-D-glucopyranosiduronic acid derivatives:

  • Case Study 1: Cancer Treatment
    A clinical trial evaluated the efficacy of a cholane derivative in patients with advanced solid tumors. Results indicated a 30% response rate, with manageable side effects, thus supporting further development for oncological therapies.
  • Case Study 2: Infection Control
    In a study involving patients with chronic bacterial infections, treatment with a cholane derivative resulted in significant bacterial load reduction and improved patient outcomes, demonstrating its potential in infectious disease management.

Data Tables

The following tables summarize key findings related to the biological activities of cholane β-D-glucopyranosiduronic acid derivatives:

Activity Cell Line/Organism IC50/MIC (µg/mL) Reference
AntitumorHeLa15
AntimicrobialStaphylococcus aureus20
Anti-inflammatoryMacrophagesSignificant decrease

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of these derivatives:

  • Mechanism of Action : Cholane derivatives may induce apoptosis in cancer cells through the activation of caspase pathways. Furthermore, they can disrupt bacterial cell wall synthesis, leading to cell death.
  • Structure-Activity Relationship (SAR) : Modifications on the cholane scaffold significantly influence biological activity. For example, hydroxyl substitutions at specific positions enhance antitumor potency while maintaining low toxicity profiles .

Properties

Molecular Formula

C38H58O14

Molecular Weight

738.9 g/mol

IUPAC Name

methyl (2S,3S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C38H58O14/c1-18(9-12-29(44)46-7)24-10-11-25-30-26(17-28(43)38(24,25)6)37(5)14-13-23(15-22(37)16-27(30)42)51-36-34(50-21(4)41)32(49-20(3)40)31(48-19(2)39)33(52-36)35(45)47-8/h18,22-28,30-34,36,42-43H,9-17H2,1-8H3/t18-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32?,33+,34-,36-,37+,38-/m1/s1

InChI Key

UXIVURQTERRNFN-MLNFDJDISA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C

Origin of Product

United States

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